

The Structure-Activity Relationship of ASP6918: A Covalent KRAS G12C Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ASP6918 is a potent and orally active covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein, a key driver in various solid tumors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for ASP6918, detailing the molecular interactions and chemical modifications that contribute to its high potency and selectivity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction

The KRAS protein, a GTPase, is a critical node in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[1][2] The G12C mutation, where glycine at codon 12 is substituted with cysteine, has been a particularly challenging target for therapeutic intervention.[3][4] **ASP6918** emerged from a structure-based drug design program aimed at developing covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in KRAS G12C, thereby locking the protein in an inactive state.[3][4]

Core Structure and Mechanism of Action

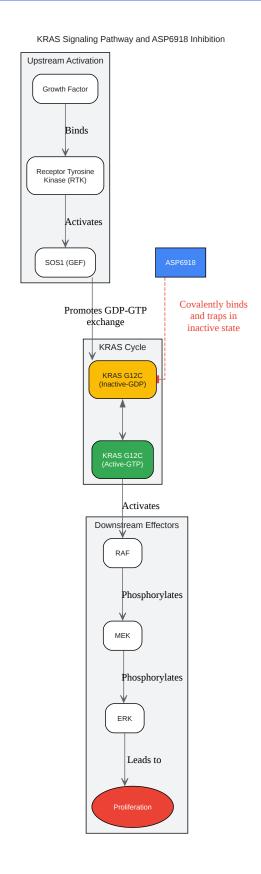


ASP6918 is a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative.[3] Its mechanism of action involves the formation of a covalent bond between the acrylamide warhead of the inhibitor and the thiol group of the cysteine-12 residue in the KRAS G12C protein.[3][4] This irreversible binding traps KRAS in its inactive, GDP-bound state, leading to the downregulation of downstream signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK).[5]

Signaling Pathway

The diagram below illustrates the canonical KRAS signaling pathway and the inhibitory action of **ASP6918**.





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KRAS Signaling Pathway and ASP6918 Inhibition.



Structure-Activity Relationship (SAR)

The development of **ASP6918** involved systematic modifications of a lead compound, 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative, to optimize its potency and pharmacokinetic properties.[3] The SAR exploration focused on substitutions on the quinazoline scaffold.[3]

Quantitative SAR Data

The following tables summarize the in vitro activity of **ASP6918** and its precursors.

Compound	Modification	KRAS G12C Inhibition IC50 (μΜ)	pERK Inhibition IC50 (nM)	NCI-H1373 Cell Growth Inhibition IC50 (nM)
Lead Compound 1	-	-	Potent	Potent
ASP6918	Optimized substituents on the quinazoline scaffold	0.028[6][7][8]	3.7[8]	6.1[6][8]

In Vivo Efficacy

ASP6918 has demonstrated significant dose-dependent tumor regression in preclinical xenograft models.[3][4]

NCI-H1373 Xenograft Model Data

Dose (mg/kg, p.o., daily for 13 days)	Tumor Growth Inhibition (TGI) Rate (%)
10	27[6]
20	68[6]
40	49[6]
60	73[6]



Experimental Protocols

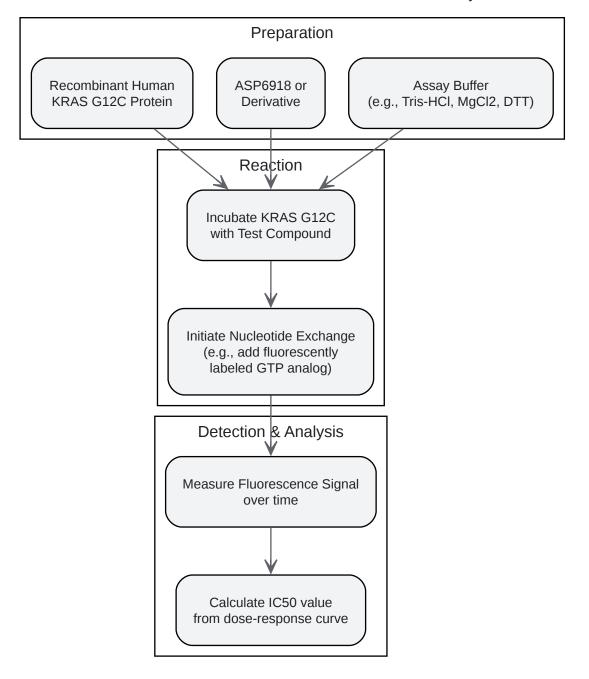
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of **ASP6918**.

Cell-Free KRAS G12C Inhibition Assay

This assay quantifies the direct inhibitory activity of a compound against the KRAS G12C protein.



Workflow for Cell-Free KRAS G12C Inhibition Assay



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Workflow for Cell-Free KRAS G12C Inhibition Assay.

Protocol:

 Protein Preparation: Purified recombinant human KRAS G12C protein is pre-loaded with GDP.



- Compound Incubation: The protein is incubated with varying concentrations of the test compound (e.g., ASP6918) in an appropriate assay buffer for a defined period to allow for covalent bond formation.
- Nucleotide Exchange Reaction: A fluorescently labeled GTP analog is added to the reaction mixture to initiate nucleotide exchange. The exchange of GDP for the fluorescent GTP is monitored.
- Signal Detection: The increase in fluorescence, corresponding to the binding of the fluorescent GTP to uninhibited KRAS G12C, is measured using a plate reader.
- Data Analysis: The rate of nucleotide exchange is plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Cellular pERK Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector of KRAS.

Protocol:

- Cell Culture: A KRAS G12C-mutant cell line (e.g., NCI-H1373) is cultured under standard conditions.
- Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration.
- Cell Lysis: Following treatment, cells are lysed to extract total protein.
- Western Blotting or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are quantified using either Western blotting with specific antibodies or a quantitative ELISA.
- Data Analysis: The ratio of pERK to total ERK is calculated for each compound concentration. The results are then normalized to the vehicle-treated control to generate a dose-response curve and calculate the IC50 value.

Cell Growth Inhibition Assay



This assay assesses the cytostatic or cytotoxic effects of the compound on cancer cells.

Protocol:

- Cell Seeding: KRAS G12C-mutant cells (e.g., NCI-H1373) are seeded in multi-well plates and allowed to adhere overnight.
- Compound Exposure: The cells are then exposed to various concentrations of the test compound for an extended period (e.g., 6 days).
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies the number of viable cells.
- Data Analysis: The cell viability data is normalized to the untreated control, and the IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compound in a living organism.

Protocol:

- Tumor Implantation: KRAS G12C-mutant human cancer cells (e.g., NCI-H1373) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Compound Administration: Once tumors reach a predetermined volume, the mice are randomized into vehicle control and treatment groups. The test compound (ASP6918) is administered orally at various doses for a defined treatment period.
- Tumor Measurement: Tumor volume is measured regularly throughout the study.
- Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Conclusion







The development of **ASP6918** represents a significant advancement in the targeted therapy of KRAS G12C-mutated cancers. Through a systematic, structure-based drug design approach, key molecular features were identified and optimized to yield a potent, selective, and orally bioavailable covalent inhibitor. The comprehensive SAR data, coupled with detailed in vitro and in vivo experimental validation, underscores the therapeutic potential of **ASP6918**. This guide provides a foundational understanding of the critical structure-activity relationships that govern the efficacy of this promising clinical candidate.

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